![molecular formula C12H16O3 B2670298 3-[2-(Propan-2-yl)phenoxy]propanoic acid CAS No. 844849-89-4](/img/structure/B2670298.png)

3-[2-(Propan-2-yl)phenoxy]propanoic acid

Descripción general

Descripción

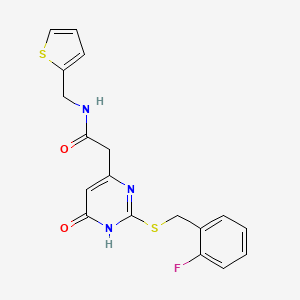

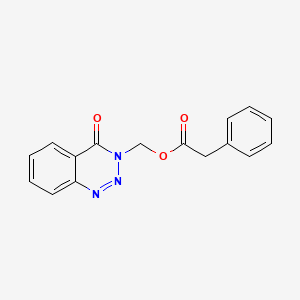

“3-[2-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is 3-(2-isopropylphenoxy)propanoic acid .

Molecular Structure Analysis

The InChI code for “3-[2-(Propan-2-yl)phenoxy]propanoic acid” is 1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación

Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been investigated for its potential in the synthesis of polybenzoxazines, highlighting its role as a renewable building block. This study demonstrates its application in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol sources. The synthesis process yields bio-based benzoxazine monomers, presenting a novel approach for developing materials with desirable thermal and thermo-mechanical properties without the need for solvents or purification, suggesting potential in a wide range of applications (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives exhibit notable in vitro activities against both Gram-negative and Gram-positive bacteria, presenting a promising avenue for antibacterial agent development. Particularly, derivatives with a (S)-configuration-substituted phenoxyl side chain have shown excellent antibacterial efficacy, underscoring the potential of structural modifications in enhancing antimicrobial properties (Wei Zhang et al., 2011).

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, specifically targeting the corrosion inhibition of stainless steel in acidic environments, have been explored. These studies reveal that such compounds significantly mitigate corrosion, with mixed-mode inhibition mechanisms that predominantly control the cathodic reaction. This application highlights the potential of using derivatives for protective coatings in industrial settings (S. Vikneshvaran et al., 2017).

Enzyme-catalyzed Synthesis

Enzymatic methods have been developed for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids from racemic precursors. This multienzymatic procedure underscores the versatility and efficiency of enzyme-catalyzed reactions in producing chiral compounds, which have significant implications for pharmaceutical and fine chemical industries (J. Brem et al., 2010).

Fluorescence Derivatization

The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence studies presents a novel application. This method produces strongly fluorescent amino acid derivatives, facilitating their use in biological assays and demonstrating the compound's utility in enhancing fluorescence-based detection techniques (V. Frade et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)10-5-3-4-6-11(10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVPBNGWHCBGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(Propan-2-yl)phenoxy]propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2670224.png)

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)

![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)